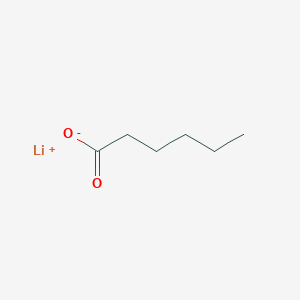
Methoxy(methyl)phosphinic acid
説明
Methoxy(methyl)phosphinic acid is a type of phosphinic acid, which is a class of phosphorus-containing compounds. Phosphinic acids are characterized by a central phosphorus atom connected to a hydroxy group, a hydrogen atom, a methyl group, and an oxygen .
Synthesis Analysis
Methoxy(methyl)phosphinic acid can be synthesized through various methods. One method involves the hydrolysis of dimethyl methylphosphonate, which can be obtained from trimethylphosphite . Another method involves the hydrolysis of methyldichlorophosphine . Additionally, it can be produced via the interaction of α-olefin vinylidene dimers with H3PO2 in an isopropanol medium at 90°C .Molecular Structure Analysis
The molecular structure of Methoxy(methyl)phosphinic acid involves a central phosphorus atom that is tetrahedrally coordinated and bonded to a methyl group, two OH groups, and an oxygen .Chemical Reactions Analysis
Methoxy(methyl)phosphinic acid can undergo various chemical reactions. For instance, it can be a byproduct of the hydrolysis of various CH3P-containing esters and amides . It can also be involved in the synthesis of phosphonic acids through silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol .Physical And Chemical Properties Analysis
Methoxy(methyl)phosphinic acid, like other phosphinic acids, is a monobasic acid . More specific physical and chemical properties of Methoxy(methyl)phosphinic acid are not available in the sources.科学的研究の応用
Catalysis : Palladium complexes with related phosphine ligands are used for methoxycarbonylation of vinyl acetate, resulting in high selectivity to methyl acetoxypropanoate esters (Rucklidge, Morris, & Cole-Hamilton, 2005).
Corrosion Inhibition : Ethyl hydrogen [(methoxyphenyl)(methylamino) methyl] phosphonates, synthesized from related components, show significant inhibition efficiency on corrosion of mild steel in acidic environments (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).
Asymmetric Hydrogenations : Modified phosphines, including those with methoxy groups, are used as ligands in rhodium-catalyzed asymmetric hydrogenations (Morimoto, Chiba, & Achiwa, 1993).
Complexation of Metal Ions : Phosphinic acid derivatives, including those with methylphosphinic groups, have been studied as efficient Ga(3+) chelators, showing high thermodynamic selectivity (Šimeček, Schulz, Notni, Plutnar, Kubíček, Havlíčková, & Hermann, 2012).
Polymer Production : Unidentate phosphines, including methoxy-containing ones, are used in the palladium-catalyzed methoxycarbonylation of ethene for the formation of polyketone (Smith, Vautravers, & Cole-Hamilton, 2009).
Spectroscopy of Chiral Esters : Chiral phosphorus esters, including those with P-methoxy groups, demonstrate chemical shift non-equivalence in 1H NMR spectra, useful in stereochemical analysis (Harger, 1978).
Natural Product Synthesis : Methoxy-containing phosphines are utilized in the asymmetric catalytic hydrogenation of acrylic acids, providing enantiomerically pure building blocks for natural product synthesis (Ostermeier, Brunner, Korff, & Helmchen, 2003).
Synthesis of Phosphinic Acids : Methoxy(phenyl)phosphinic acid and related compounds are synthesized and characterized, indicating potential applications in various chemical syntheses (Kay & Trippett, 1987).
Organic Synthesis : Diethyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate, a related compound, is used for converting aldehydes and ketones into α,β-unsaturated N-methoxy-N-methylamide groups (Netz & Seidel, 1992).
Synthesis from Red Phosphorus : [2-(methoxyaryl)-1-methylethyl]phosphinic acids are prepared from red phosphorus and (allyl)(methoxy)benzenes, indicating potential in organic synthesis (Malysheva et al., 2012).
Methoxylation in Chemistry : Methoxy(phenylthio)methane, similar in functionality, serves as an equivalent of a methoxy- or phenylthiomethylene 1,1-dipole in electrophilic alkylation and nucleophilic allylation (Sato, Okura, Otera, & Nozaki, 1987).
Reactivity in Zeolites : Surface methoxy species, including those derived from Methoxy(methyl)phosphinic acid, show high reactivity in heterogeneously catalyzed reactions in acidic zeolites (Jiang, Hunger, & Wang, 2006).
Atropisomeric Phosphinous Acids : Atropisomeric phosphinous acids, including methoxy-substituted ones, are synthesized and studied for their interconversion properties and potential applications in stereochemistry (Wyatt, Hooper, & Sternfeld, 2004).
Oligomer Synthesis : Phosphorus-, silicon-, and chlorine-containing oligomers are synthesized by dealkylation of methyl esters of phosphonic acids, indicating potential in polymer chemistry (Troev, Delimarinova, & Shenkov, 1993).
Soil Bacteria and Herbicides : Phosphinothricin, related to Methoxy(methyl)phosphinic acid, is degraded by soil bacteria, indicating environmental implications in herbicide breakdown (Bartsch & Tebbe, 1989).
Electrochemical Activation for Methylation : TEMPO-Me, a compound similar in functionality, serves as an electrochemically activated methylating agent, showcasing applications in organic synthesis (Norcott et al., 2019).
Synthesis of Z-Unsaturated Amides : N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide is used for synthesizing Z-unsaturated amides, highlighting its utility in organic chemistry (Fortin, Dupont, & Deslongchamps, 2002).
将来の方向性
The field of phosphonate and phosphinate chemistry is a promising area of research. There has been a push towards cleaner and more efficient approaches in synthetic methods, such as high-throughput synthesis and mechanochemical synthesis . The diverse utility of phosphonates, including applications as antibiotic and antiviral agents, chelating agents in imaging, catalysts, ion exchange materials, and components of polymers used in paints and adhesives, suggests potential future directions for Methoxy(methyl)phosphinic acid .
特性
IUPAC Name |
methoxy(methyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O3P/c1-5-6(2,3)4/h1-2H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHMMGGJCLDORC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00968050 | |
| Record name | Methyl hydrogen methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00968050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxy(methyl)phosphinic acid | |
CAS RN |
1066-53-1, 53396-53-5 | |
| Record name | Monomethyl methylphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC289391 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl hydrogen methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00968050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P-methyl-, monomethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,4,7,8,11,12-Hexahydrobenz[a]anthracene](/img/structure/B93669.png)








